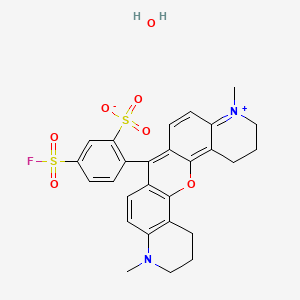

Sulforhodamine Q 5-acid fluoride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Sulforhodamine Q 5-acid fluoride is a compound used for fluorescence . It has an empirical formula of C27H25FN2O6S2 and a molecular weight of 556.63 .

Molecular Structure Analysis

The SMILES string for Sulforhodamine Q 5-acid fluoride isCN1CCCc2c3OC4=C5CCCN+=C5C=CC4=C(c3ccc12)c6ccc(cc6S([O-])(=O)=O)S(F)(=O)=O . This provides a textual representation of the compound’s molecular structure. Physical And Chemical Properties Analysis

Sulforhodamine Q 5-acid fluoride is used for fluorescence and has an assay of ≥97.0% (UV) . Its molecular formula is C27H25FN2O6S2 and it has a molecular weight of 556.63 .科学的研究の応用

Cytotoxicity Screening : The Sulforhodamine B (SRB) assay, related to Sulforhodamine Q 5-acid fluoride, is utilized for cell density determination and cytotoxicity screening of compounds, especially in adherent cells. This assay is efficient for testing a large number of samples, requires simple equipment, and uses inexpensive reagents (Vichai & Kirtikara, 2006).

Excitation Energy Transfer Studies : Sulforhodamine Q 5-acid fluoride is used in the study of excitation energy transfer dynamics at liquid/liquid interfaces, providing insights into interfacial roughness and molecular reorientation dynamics (Ishizaka et al., 1999).

Synthesis of Polysulfates and Polysulfonates : Bifluoride-catalyzed sulfur(VI) fluoride exchange reactions, involving compounds like Sulforhodamine Q 5-acid fluoride, are crucial for synthesizing polysulfates and polysulfonates, which have significant potential as engineering polymers (Gao et al., 2017).

pH Measurement in Biological Studies : Sulforhodamine is used in the Dual Emission Laser-Induced-Fluorescence (DeLIF) system for precise pH field measurement, critical in studies related to the biological impacts of CO2 sequestration (Someya et al., 2005).

Chemical Biology and Molecular Pharmacology : Sulfonyl fluorides, such as those derived from Sulforhodamine Q 5-acid fluoride, are important probes in chemical biology and molecular pharmacology, necessitating effective synthetic methods for expanding their toolkit (Xu et al., 2019).

Complex Formation Studies in Chemistry : Research on the complex formation between Th(IV) and sulfosalicylate in the presence of fluoride ions uses compounds similar to Sulforhodamine Q 5-acid fluoride, contributing to understanding coordination chemistry (Toraishi & Grenthe, 2003).

特性

IUPAC Name |

2-(8,18-dimethyl-2-oxa-18-aza-8-azoniapentacyclo[12.8.0.03,12.04,9.017,22]docosa-1(14),3,8,10,12,15,17(22)-heptaen-13-yl)-5-fluorosulfonylbenzenesulfonate;hydrate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H25FN2O6S2.H2O/c1-29-13-3-5-17-22(29)11-9-20-25(19-8-7-16(37(28,31)32)15-24(19)38(33,34)35)21-10-12-23-18(6-4-14-30(23)2)27(21)36-26(17)20;/h7-12,15H,3-6,13-14H2,1-2H3;1H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUSLLTSQUQOTIZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCC2=C1C=CC3=C2OC4=C5CCC[N+](=C5C=CC4=C3C6=C(C=C(C=C6)S(=O)(=O)F)S(=O)(=O)[O-])C.O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H27FN2O7S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

574.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Sulforhodamine Q 5-acid fluoride | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1,3,5-tris[[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy]-4-hydroxycyclohexane-1-carboxylic acid](/img/structure/B591284.png)

![4-Aminobicyclo[2.2.2]octane-1-carbonitrile](/img/structure/B591286.png)

![(E,4S,6R)-4-Hydroxy-2-methyl-6-[(10S,13R,14R,17R)-4,4,10,13,14-pentamethyl-3,7,11,15-tetraoxo-2,5,6,12,16,17-hexahydro-1H-cyclopenta[a]phenanthren-17-yl]hept-2-enoic acid](/img/structure/B591294.png)